N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide is a complex organic compound that features both an indole and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide typically involves the coupling of tryptamine with a quinoline derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the quinoline derivative and the amine group of tryptamine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and chloromethyl methyl ether (MOMCl) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide involves its interaction with specific molecular targets within cells. The indole moiety can interact with serotonin receptors, while the quinoline ring can intercalate with DNA, affecting gene expression and cellular function . These interactions can lead to various biological effects, including modulation of neurotransmitter activity and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with a different substituent on the quinoline ring.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Features a naphthalene moiety instead of a quinoline ring.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide is unique due to the presence of both indole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H19N3O |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O/c1-14-12-18(17-7-3-5-9-20(17)24-14)21(25)22-11-10-15-13-23-19-8-4-2-6-16(15)19/h2-9,12-13,23H,10-11H2,1H3,(H,22,25) |
InChI Key |
QXLGZJHZHMNCNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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